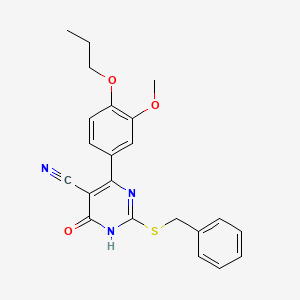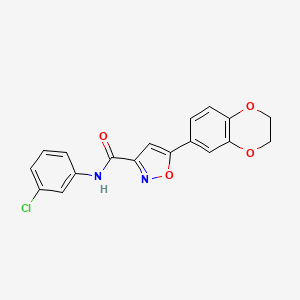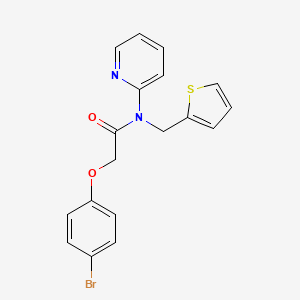
2-benzylsulfanyl-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The starting materials and reagents may include benzyl mercaptan, methoxypropoxybenzaldehyde, and cyanoacetamide. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrile group, converting it to amines or other functional groups.
Substitution: The aromatic ring and the pyrimidine core can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or as components of nucleic acids. This compound may be investigated for its interactions with biological macromolecules.
Medicine
Pyrimidine derivatives have been explored for their therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions. This compound may have similar applications, although specific studies would be required to confirm its efficacy and safety.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their versatility makes them valuable in various applications.
Mécanisme D'action
The mechanism of action of 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE
- 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-ETHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE
- 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-BUTOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE
Uniqueness
The uniqueness of 2-(BENZYLSULFANYL)-4-(3-METHOXY-4-PROPOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE lies in its specific substituents, which may confer unique chemical and biological properties. Comparing it with similar compounds can help identify its distinct features and potential advantages.
Propriétés
Formule moléculaire |
C22H21N3O3S |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
2-benzylsulfanyl-4-(3-methoxy-4-propoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H21N3O3S/c1-3-11-28-18-10-9-16(12-19(18)27-2)20-17(13-23)21(26)25-22(24-20)29-14-15-7-5-4-6-8-15/h4-10,12H,3,11,14H2,1-2H3,(H,24,25,26) |
Clé InChI |
UYDFQOGOFNVYDE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=CC=C3)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11359074.png)
![N-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B11359077.png)


![N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}pyrimidine-4-carboxamide](/img/structure/B11359086.png)
![3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B11359094.png)
![2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11359101.png)
![N-(3-chlorophenyl)-5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11359116.png)
![5'-Ethyl-7'-methyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B11359118.png)
![Ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11359122.png)

![5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11359136.png)
![5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11359163.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11359169.png)
